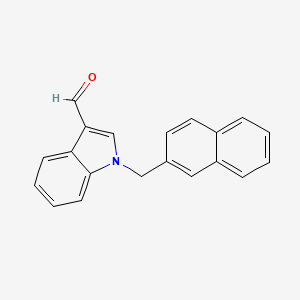

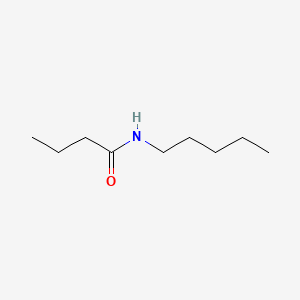

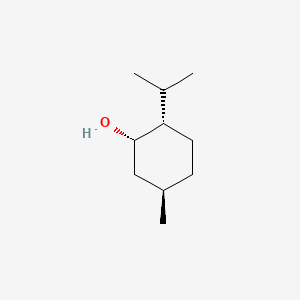

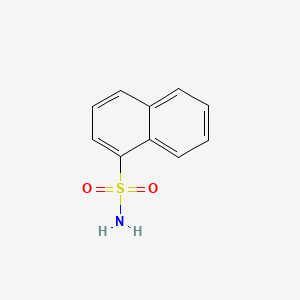

![molecular formula C6H4N4O3 B3023496 7-氧代-4,7-二氢[1,2,4]三唑并[1,5-A]嘧啶-6-羧酸 CAS No. 220493-61-8](/img/structure/B3023496.png)

7-氧代-4,7-二氢[1,2,4]三唑并[1,5-A]嘧啶-6-羧酸

描述

“7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid” is a chemical compound . It is a structural analog of Triazavirin , which is a broad-spectrum antiviral drug .

Synthesis Analysis

The synthesis of this compound involves a series of reactions . For instance, one method involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole and diethylethoxymethylenemalonate in glacial acetic acid .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques . For example, the NIST Chemistry WebBook provides information about its molecular weight and InChI .Chemical Reactions Analysis

This compound undergoes various chemical reactions . For example, it can be reduced in aqueous acidic media on a glassy carbon electrode . It can also undergo a Michael-type aza-addition of the triazole N(2) atom to the activated multiple bond of the electrophile and subsequent intramolecular trans-amidation with recyclization of the intermediate formed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques . For example, its densities range from 1.77 to 1.97 g cm −3 . Most of the energetic salts decompose above 230 °C and tend to be insensitive to impact, friction, and electrostatic discharge .科学研究应用

Antiviral Drug Development

Triazid has garnered attention as a promising antiviral agent. Researchers have studied its electrochemical transformations in both aqueous and aprotic media. Notably, Triazid undergoes irreversible reduction in acidic aqueous conditions, forming 5-methyl-6-amino-7-oxo-1,2,4-triazolo[1,5-a]pyrimidin. These findings suggest potential antiviral activity, making it an exciting candidate for drug development .

Phytopathogenic Bacteria and Fungi Inhibition

Novel derivatives containing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety have been synthesized and evaluated for their inhibitory effects against phytopathogenic bacteria and fungi. These compounds show promise as agricultural bactericides, particularly against pathogens like Xanthomonas oryzae pvoryzae .

Energetic Materials

Triazid’s unique synthesis and energetic properties have attracted interest. Researchers have described the facile synthesis of 7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide (HBCM). The transformation of HBCM into salts overcomes its hygroscopicity, and these energetic salts have been characterized .

Regioselective Recyclization

Efficient synthesis of (5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-a-triazolo[1,5-a]pyrimidin-6-yl)acetanilides has been achieved through the regioselective recyclization of N-arylitaconimides with 2-amino[1,2,4]triazoles. This method provides access to structurally diverse compounds with potential applications .

Biological Activity Modulation

Researchers have explored Triazid’s biological activity by studying its protonation and dianion radical formation. The presence of ion pairs affects the reversibility of certain transformations, providing insights into its behavior .

Materials Science and Organic Synthesis

Triazid’s unique structure and reactivity make it an intriguing target for materials science and organic synthesis. Its potential applications extend beyond the aforementioned fields, warranting further investigation.

未来方向

属性

IUPAC Name |

7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-4-3(5(12)13)1-7-6-8-2-9-10(4)6/h1-2H,(H,12,13)(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJYXVOQPBYXDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N2C(=N1)N=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368042, DTXSID701188159 | |

| Record name | BAS 04059215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid | |

CAS RN |

220493-61-8, 4866-62-0 | |

| Record name | BAS 04059215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

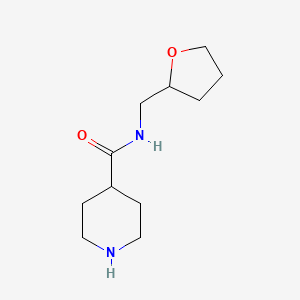

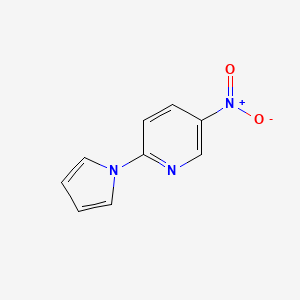

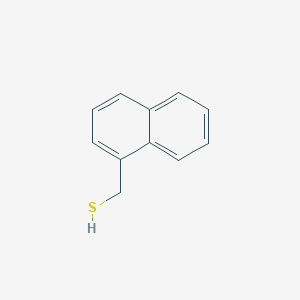

![4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B3023421.png)